molecular formula C13H12FN B117221 N-benzyl-4-fluoroaniline CAS No. 370-77-4

N-benzyl-4-fluoroaniline

Cat. No.: B117221
CAS No.: 370-77-4
M. Wt: 201.24 g/mol
InChI Key: VGUGAUNYDBPMQY-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoroaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a fluorine atom is substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation of intermediates, leading to the desired product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: 4-fluoroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

N-benzyl-4-fluoroaniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-fluoroaniline is unique due to the presence of both the benzyl and fluorine groups, which impart distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity in nucleophilic substitution reactions, while the benzyl group can be selectively removed through hydrogenation, providing versatility in synthetic applications.

Properties

IUPAC Name

N-benzyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGAUNYDBPMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-fluoroaniline (4.7 ml, 50 mmol), benzaldehyde (5.3 g, 50 mmol) and one crystal p-toluene-sulfonic acid is refluxed using a Dean-Stark® apparatus until no more water is collected and the mixture is concentrated in vacuo. The crude product is dissolved in 100 ml 96% ethanol and added sodium borohydride (4.0 g, 100 mmol) and stirred for 1 hour. Most of the ethanol is removed in vacuo and the residue is taken up in water and 15 g of potassium hydroxide in 50 ml water is added, causing the amine to crystallize. The product is recrystallized from methanol/water (in a ratio of 4 to 1) yielding the title compound as white crystals. Mp 38°-39° C.
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4.7 mL
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5.3 g
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4 g
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Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (1.50 g, 13.5 mmol)and triethylamine (2.26 mL, 16.2 mmol) in dichloromethane (7 mL) was cooled to 0° C., and the solution was added dropwise with benzyl bromide (1.61 mL, 13.5 mmol). After stirring at room temperature for 1 hour, the reaction mixture was diluted with ethyl acetate and washed three times with water and then with brine, and dried over Na2SO4. The drying agent was removed by filtration and the filtrate was concentrated, the residue was purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound (yield: 46%).
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1.5 g
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2.26 mL
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7 mL
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1.61 mL
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Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the reaction products when N-benzyl-4-fluoroaniline is treated with a strong acid like sulfuric acid?

A: When this compound reacts with 98% sulfuric acid, it undergoes a cyclization reaction, yielding two main products: a halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepine and a halogen-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine. The molar ratio of the dibenzo[b,e]azepine to the dibenzo[b,f]azocine is approximately 2:1. []

Q2: Can these reaction products be further modified?

A: Yes, both the dibenzo[b,e]azepine and dibenzo[b,f]azocine products can be further derivatized. The dibenzo[b,e]azepine can react to form an ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate. Meanwhile, acetylation of the dibenzo[b,f]azocine yields the corresponding N-acetyl derivative. These modifications highlight the versatility of this compound as a starting material for synthesizing various complex heterocyclic compounds. []

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